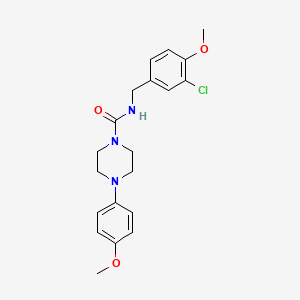
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a tetrahydro-pyrazine ring and multiple aromatic substituents. Its molecular formula is C23H26ClN7O3 with a molecular weight of approximately 389.88 g/mol. The presence of chloro and methoxy groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes reacting a substituted pyrazine with an appropriate benzylamine derivative under controlled conditions to yield the target compound.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits potential biological activities, particularly in inhibiting specific enzymes involved in disease processes. The methoxy groups may enhance its binding affinity to protein targets, influencing their activity. Molecular docking studies are necessary to elucidate these interactions further.
Cytotoxicity Studies
Research indicates that compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have been reported to induce cell cycle arrest and apoptosis in melanoma cells, suggesting a potential application in cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chloro-4-fluorobenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide | Similar pyrazinecarboxamide structure | Contains a fluorine substituent instead of chlorine |
| N-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide | Brominated variant | May exhibit different biological activities due to bromination |
| N-(3-chloro-4-methylbenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide | Methyl substitution on the aromatic ring | Potentially different pharmacokinetics compared to methoxy-substituted variants |
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological properties compared to related compounds.
Case Study: Cytotoxic Effects on Melanoma Cells
A study investigating the cytotoxic effects of a related compound (B9) demonstrated a selective cytotoxic effect on human melanoma cells (VMM917). The compound induced cell cycle arrest at the S phase and decreased melanin content in cells, suggesting its potential as an alternative chemotherapeutic agent . This finding underscores the importance of further exploring the biological activity of structurally similar compounds like this compound.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)23-9-11-24(12-10-23)20(25)22-14-15-3-8-19(27-2)18(21)13-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAOKPGYFYNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














